molecular formula C15H14N2O3S B15033441 1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole CAS No. 457961-59-0

1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole

Cat. No.: B15033441
CAS No.: 457961-59-0
M. Wt: 302.4 g/mol
InChI Key: DVYBAJZIJCUZFK-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole is a chemical compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a methoxy group, a methyl group, and a benzenesulfonyl group attached to the benzoimidazole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole typically involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with benzoimidazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The benzenesulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-2-methyl-benzenesulfonyl)-piperazine
  • 4-Methoxy-2-methyl-benzenesulfonyl chloride

Uniqueness

1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole is unique due to its benzoimidazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets .

Properties

CAS No.

457961-59-0

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(4-methoxy-2-methylphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C15H14N2O3S/c1-11-9-12(20-2)7-8-15(11)21(18,19)17-10-16-13-5-3-4-6-14(13)17/h3-10H,1-2H3

InChI Key

DVYBAJZIJCUZFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N2C=NC3=CC=CC=C32

solubility

17 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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